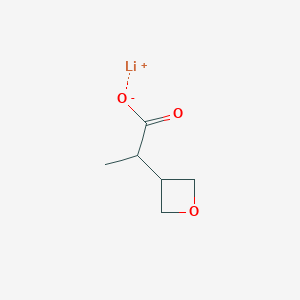

Lithium;2-(oxetan-3-yl)propanoate

Description

BenchChem offers high-quality Lithium;2-(oxetan-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium;2-(oxetan-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-(oxetan-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.Li/c1-4(6(7)8)5-2-9-3-5;/h4-5H,2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVXUWXUIEDEB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1COC1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lithium 2-(oxetan-3-yl)propanoate: A Novel Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of Lithium 2-(oxetan-3-yl)propanoate, a novel chemical entity strategically designed for applications in modern drug discovery. The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "privileged" structural motif in medicinal chemistry, primarily for its ability to favorably modulate the physicochemical and pharmacokinetic properties of bioactive molecules. When combined with the lithium cation, a well-established therapeutic agent for neuropsychiatric disorders, the resulting salt presents a unique opportunity for developing next-generation therapeutics. This document delineates the chemical structure, predicted properties, a proposed synthetic pathway, and a robust analytical characterization workflow for this compound. Furthermore, it offers a senior scientist's perspective on its potential utility, focusing on the synergistic interplay between the oxetane-containing carboxylate and the lithium counter-ion. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage innovative chemical scaffolds to address complex therapeutic challenges.

Introduction: The Rationale for Hybrid Scaffolds in Drug Discovery

The confluence of distinct chemical moieties into a single molecular entity is a cornerstone of modern medicinal chemistry. This approach aims to create hybrid compounds that possess a unique combination of properties, often leading to improved efficacy, safety, and pharmacokinetic profiles. Lithium 2-(oxetan-3-yl)propanoate exemplifies this strategy, merging a contemporary heterocyclic scaffold with a clinically validated inorganic ion.

The Ascendancy of the Oxetane Ring

The oxetane motif has emerged from relative obscurity to become a highly valued building block in drug design.[1][2] Unlike more conventional carbocyclic rings, the strained, polar, and sp³-rich nature of the oxetane ring imparts a unique set of characteristics to a parent molecule.[1][3] Its incorporation is frequently employed as a strategic replacement for less favorable groups, such as gem-dimethyl or carbonyl functionalities.[2][3][4] The primary advantages conferred by the oxetane ring include:

-

Enhanced Aqueous Solubility: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a significant increase in aqueous solubility—a critical factor for oral bioavailability.[3][5]

-

Improved Metabolic Stability: Substitution at metabolically labile positions with an oxetane can block enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, thereby extending a drug's half-life.[1][4]

-

Reduced Lipophilicity: The replacement of a non-polar group like a gem-dimethyl with a polar oxetane can lower the octanol-water partition coefficient (LogP/LogD), which is often desirable for optimizing a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[4][6]

-

Fine-Tuning of Basicity: When placed near an amino group, the electron-withdrawing nature of the oxetane can reduce the amine's pKa, a technique used to modulate target engagement and cell permeability.[4]

The successful integration of oxetanes into clinical and preclinical candidates for a wide range of diseases, including cancer and viral infections, validates their utility and versatility in drug discovery.[1][7]

The Enduring Therapeutic Role of the Lithium Cation

Lithium salts, primarily lithium carbonate and citrate, are frontline treatments for bipolar disorder and have been for decades.[8][9] The therapeutic efficacy of the Li⁺ ion is well-documented, though its precise mechanism of action remains a subject of intense research.[10][11] Key biological activities include the inhibition of enzymes such as glycogen synthase kinase-3β (GSK-3β) and inositol monophosphatase (IMPase), which are crucial nodes in intracellular signaling pathways implicated in mood regulation.[11]

Despite its effectiveness, lithium therapy is hampered by a narrow therapeutic window, requiring careful patient monitoring to avoid toxicity.[10][11] This has spurred research into "crystal engineering" and the development of novel lithium salts with potentially improved pharmacokinetic profiles and better tolerability.[10] The choice of the anionic counter-ion can significantly influence the salt's stability, solubility, and dissolution rate, thereby modulating the delivery and bioavailability of the active lithium cation.

Synergistic Design: The Hypothesis for Lithium 2-(oxetan-3-yl)propanoate

The design of Lithium 2-(oxetan-3-yl)propanoate is predicated on a compelling hypothesis: to create a single chemical entity that leverages the property-enhancing effects of the oxetane ring while delivering the therapeutic action of the lithium cation. This compound could function either as a novel lithium-delivery pro-drug with a unique pharmacokinetic profile or as a dual-action agent where the 2-(oxetan-3-yl)propanoate moiety possesses its own intrinsic biological activity. This guide will explore the foundational chemical principles and methodologies required to synthesize, characterize, and evaluate this promising molecule.

Chemical Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physicochemical properties is a prerequisite for any drug development program. This section details the molecular architecture of Lithium 2-(oxetan-3-yl)propanoate and presents a table of its predicted properties based on the known data of its parent acid and general principles of salt formation.

Molecular Structure

The structure consists of a propanoate backbone substituted at the alpha-carbon (C2) with an oxetan-3-yl group. The carboxylate is ionized, with a lithium cation (Li⁺) serving as the counter-ion.

Structure:

IUPAC Name: Lithium 2-(oxetan-3-yl)propanoate

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters. Data for the parent acid, 2-(Oxetan-3-yl)propanoic acid, are used as a baseline for predicting the properties of the lithium salt.[12] The conversion to an ionic salt is expected to increase polarity and aqueous solubility.

| Property | Predicted Value | Rationale & Justification |

| Molecular Formula | C₆H₉LiO₃ | Derived from the parent acid (C₆H₁₀O₃) by replacing one proton with a lithium ion.[12] |

| Molecular Weight | 136.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for simple organic lithium salts.[13] |

| Aqueous Solubility | High | As an ionic salt, it is expected to have significantly higher water solubility than its parent carboxylic acid, which is beneficial for biological assays and potential formulations. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | TPSA is based on the covalent structure of the anion and is identical to the parent acid.[12] This value suggests good potential for cell permeability. |

| Predicted LogP | < 0.35 | The LogP of the parent acid is 0.35.[12] The ionized salt form will have a significantly lower LogD at physiological pH (7.4), indicating higher hydrophilicity. |

| Hydrogen Bond Donors | 0 | The acidic proton of the parent acid is absent in the salt form.[12] |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylate group can accept hydrogen bonds.[12] |

| Rotatable Bonds | 2 | Identical to the parent acid, indicating a degree of conformational flexibility.[12] |

Synthesis and Characterization

The practical realization of Lithium 2-(oxetan-3-yl)propanoate requires a well-defined synthetic route and a rigorous analytical workflow to ensure structural integrity and purity. This section outlines a proposed, logical pathway based on established chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis provides a logical framework for planning the synthesis. The target lithium salt is directly accessible from its parent carboxylic acid via a simple acid-base neutralization. The parent acid can be synthesized from a suitable ester precursor, which in turn can be derived from commercially available oxetan-3-one through a Horner-Wadsworth-Emmons reaction followed by reduction.

Caption: Retrosynthetic pathway for Lithium 2-(oxetan-3-yl)propanoate.

Proposed Synthetic Protocol

This protocol is a multi-step process designed to be robust and scalable, with careful consideration for the stability of the oxetane ring.

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

-

Objective: To create the α,β-unsaturated ester intermediate via a Horner-Wadsworth-Emmons (HWE) reaction.

-

Reagents: Oxetan-3-one, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of NaH in mineral oil. b. Wash the NaH with anhydrous hexanes to remove the oil, then suspend in anhydrous THF. c. Cool the suspension to 0 °C in an ice bath. d. Add triethyl phosphonoacetate dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. e. Re-cool the resulting ylide solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). h. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography to yield the target α,β-unsaturated ester.[14]

Step 2: Synthesis of Ethyl 2-(oxetan-3-yl)propanoate

-

Objective: To reduce the double bond of the α,β-unsaturated ester.

-

Reagents: Ethyl 2-(oxetan-3-ylidene)acetate, 10% Palladium on Carbon (Pd/C), hydrogen gas (H₂), ethanol (EtOH).

-

Procedure: a. Dissolve the product from Step 1 in ethanol in a hydrogenation vessel. b. Add a catalytic amount of 10% Pd/C. c. Secure the vessel to a Parr hydrogenator or use a balloon filled with H₂. d. Purge the vessel with H₂ gas, then maintain a positive pressure (e.g., 50 psi) of H₂. e. Stir the reaction vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. f. Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. g. Concentrate the filtrate under reduced pressure to yield the saturated ester, which can be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of 2-(Oxetan-3-yl)propanoic Acid

-

Objective: To hydrolyze the ester to the corresponding carboxylic acid.

-

Rationale for Method Choice: Basic hydrolysis (saponification) is chosen over acidic hydrolysis. The strained oxetane ring can be susceptible to acid-catalyzed ring-opening, especially with heating.[15][16] Basic conditions are generally well-tolerated and avoid this side reaction.[15]

-

Reagents: Ethyl 2-(oxetan-3-yl)propanoate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), THF/Water solvent mixture.

-

Procedure: a. Dissolve the ester from Step 2 in a 3:1 mixture of THF and water. b. Add an excess (e.g., 2-3 equivalents) of LiOH or NaOH. c. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). d. Remove the THF under reduced pressure. e. Cool the remaining aqueous solution to 0 °C and carefully acidify with cold 1M hydrochloric acid (HCl) to a pH of ~2-3. f. Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane. g. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the parent carboxylic acid.

Step 4: Synthesis of Lithium 2-(oxetan-3-yl)propanoate

-

Objective: To form the final lithium salt via neutralization.

-

Reagents: 2-(Oxetan-3-yl)propanoic acid, lithium hydroxide (LiOH), ethanol (EtOH) or water.

-

Procedure: a. Dissolve the carboxylic acid from Step 3 in a minimal amount of ethanol or water. b. Add exactly one molar equivalent of LiOH (as a solid or an aqueous solution). c. Stir the solution at room temperature for 1-2 hours. d. Remove the solvent under reduced pressure (or by lyophilization if in water) to yield Lithium 2-(oxetan-3-yl)propanoate as a solid.

Analytical Characterization Workflow

Confirmation of the final product's identity and purity is critical. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Workflow for the analytical validation of the final compound.

-

¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural elucidation. The ¹H NMR spectrum should confirm the presence of the methyl group, the methine proton adjacent to the carboxylate, and the characteristic multiplets of the oxetane ring protons. The ¹³C NMR will verify the number of unique carbon environments.[17][18]

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS analysis will provide the exact mass of the 2-(oxetan-3-yl)propanoate anion, confirming its elemental composition.[17]

-

Infrared (IR) Spectroscopy: The IR spectrum will show the disappearance of the broad O-H stretch of the carboxylic acid and the strong C=O stretch of the carboxylate anion.

-

Elemental Analysis: This analysis will determine the percentage of Carbon, Hydrogen, and potentially Lithium, providing a quantitative measure of the sample's purity.

Medicinal Chemistry Perspective and Potential Applications

The true value of Lithium 2-(oxetan-3-yl)propanoate lies in its potential to address unmet needs in drug development. This section explores the anticipated impact of its structural components on its biological profile.

The Role of the Oxetane Moiety in Modulating ADME/Tox

The 2-(oxetan-3-yl)propanoate anion is not merely a carrier for the lithium ion; it is a designed scaffold intended to confer a superior drug-like profile. Based on extensive precedent in medicinal chemistry, the oxetane ring is expected to:[1][4][7]

-

Enhance Bioavailability: The increased polarity and solubility imparted by the oxetane can lead to improved absorption from the gastrointestinal tract compared to a more lipophilic analogue.[3][5]

-

Modify Distribution: The unique conformational constraints and polarity of the oxetane may alter how the molecule interacts with transporters and distributes into various tissues, including the central nervous system.

-

Improve Metabolic Profile: The oxetane ring is generally more resistant to metabolic oxidation than alkyl chains or other common functional groups, potentially leading to a cleaner metabolite profile and reduced risk of drug-drug interactions mediated by CYP enzymes.[4][6]

A Novel Lithium Delivery System

As a therapeutic agent, lithium's utility is limited by its narrow therapeutic index.[9][10] The development of new salts is a proven strategy for optimizing drug delivery. Lithium 2-(oxetan-3-yl)propanoate offers a novel approach where the counter-ion is specifically engineered with favorable drug-like properties. This could result in a modified pharmacokinetic profile upon dissociation in vivo, potentially leading to:

-

Altered absorption kinetics.

-

A different volume of distribution.

-

A modified renal clearance profile compared to lithium carbonate or citrate.[8]

Such modifications could translate into a wider therapeutic window, reduced side effects, or a different dosing regimen, representing a significant clinical advancement.

Potential Therapeutic Targets

The most immediate application for this compound is in neuropsychiatry , serving as an alternative lithium salt for conditions like bipolar disorder.[8][11] However, other possibilities exist:

-

Dual-Target Inhibition: The parent acid, 2-(oxetan-3-yl)propanoic acid, may possess its own biological activity. If this anion inhibits a therapeutically relevant target while the lithium ion concurrently inhibits GSK-3β, the compound could act as a dual-action drug.

-

Targeted Delivery: The oxetane-containing anion could be designed to interact with specific transporters, potentially targeting lithium delivery to certain tissues or cell types.

Conclusion

Lithium 2-(oxetan-3-yl)propanoate represents a thoughtfully designed chemical entity that stands at the intersection of established therapeutic principles and modern medicinal chemistry strategies. By combining the clinically validated lithium cation with an oxetane-containing carboxylate, this compound holds the potential to be a superior lithium delivery agent with an optimized pharmacokinetic and safety profile. The proposed synthetic and analytical workflows provide a clear and actionable path for its realization and evaluation. While its biological properties are currently hypothetical, the strong scientific rationale underpinning its design makes Lithium 2-(oxetan-3-yl)propanoate a compelling candidate for further investigation by researchers and drug development professionals aiming to innovate in well-established therapeutic areas.

References

-

W. Hu, Y. Liu, Y. Li, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115593. [Link]

-

J. A. Bull, R. A. Croft, O. A. Davis, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12514-12557. [Link]

-

W. Hu, Y. Liu, Y. Li, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, National Institutes of Health. [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

V. A. D'yakonov, L. U. Dzhemilev, et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4983. [Link]

-

U.S. Food and Drug Administration. (2014). LITHIUM CARBONATE Tablets USP, LITHIUM CARBONATE Capsules USP, LITHIUM Oral Solution USP. accessdata.fda.gov. [Link]

-

A. J. Cruz-Cabeza, S. A. K. G. Devi, M. J. Zaworotko, et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. Molecular Pharmaceutics, 10(11), 4204-4215. [Link]

-

A. J. Cruz-Cabeza, S. A. K. G. Devi, M. J. Zaworotko, et al. (2013). Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals. PMC, National Institutes of Health. [Link]

-

B. Chalyk, A. Grynyova, K. Filimonova, et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

P. P. Corbi, F. C. Andrade, A. C. Massabni, et al. (2008). Lithium thiazolidine-4-carboxylate: synthesis, spectroscopic characterization and preliminary in vitro cytotoxic studies in human HeLa cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 929-931. [Link]

-

Boehringer Ingelheim. (2014). LITHIUM CARBONATE Tablets USP. boehringer-ingelheim.us. [Link]

-

G. Wuitschik, M. Rogers-Evans, K. Müller, et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

G. Wuitschik, M. Rogers-Evans, K. Müller, et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. Semantic Scholar. [Link]

-

G. Wuitschik, M. Rogers-Evans, K. Müller, et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

-

M. D. C. M. S. de Medeiros, J. C. de A. e Silva, et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. [Link]

-

R. M. Silverstein, F. X. Webster, D. J. Kiemle. (2011). Chem 117 Reference Spectra Spring 2011. Tufts University. [Link]

-

H. Wang, J. Wan. (2014). Study on Synthesis Of Oxetan-3-ol. ResearchGate. [Link]

-

TYCORUN. (n.d.). what are the physical and chemical properties of lithium?. tycorun.com. [Link]

-

MEL Science. (n.d.). Chemical and physical characteristics of lithium, and its reaction with oxygen. melscience.com. [Link]

-

PubChem. (n.d.). Lithium 2,3-dimethoxy-3-oxopropanoate. PubChem. [Link]

-

PubChem. (n.d.). Lithium 2-methylpropanoate. PubChem. [Link]

-

Chemister.ru. (n.d.). lithium propionate. chemister.ru. [Link]

-

NIST. (n.d.). lithium propionate. NIST WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of lithium propionate (CAS 6531-45-9). chemeo.com. [Link]

-

G. Ruffo, F. D'Orsi, M. R. Monaco, et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3931-3935. [Link]

-

AZoM. (2013). Lithium (Li) - Properties, Applications. azom.com. [Link]

-

Quora. (2019). What are the physical and chemical properties and principal compounds of lithium?. quora.com. [Link]

-

B. Chalyk, A. Grynyova, K. Filimonova, et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728. [Link]

-

A. A. F. Wasfy, M. A. A. Moustafa, H. F. M. El-Faham. (2017). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Lithium propionate. Wikipedia. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Improving Lithium Therapeutics by Crystal Engineering of Novel Ionic Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. Lithium 3-(oxetan-3-yl)propanoate|2922283-83-6 [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Lithium thiazolidine-4-carboxylate: synthesis, spectroscopic characterization and preliminary in vitro cytotoxic studies in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Metabolic Stability Benefits of Oxetane-Containing Carboxylates

Executive Summary

In modern medicinal chemistry, the "metabolic soft spot"—typically a labile ester, amide, or solvent-exposed alkyl chain—remains a primary cause of high intrinsic clearance (

This guide details the structural and electronic mechanisms by which oxetane-containing carboxylates (and their bioisosteres) enhance metabolic stability. Unlike traditional steric bulk (e.g., tert-butyl or gem-dimethyl groups) which often increases lipophilicity (

The Physicochemical Foundation

To understand the stability benefits, one must first understand the unique electronic signature of the oxetane ring.

The "Pucker" and Dipole Alignment

The oxetane ring is not planar; it adopts a puckered conformation (approx. 8.7°).[1][2] This strain (approx. 106 kJ/mol) and the exposed oxygen lone pairs create a high dipole moment (~1.9 D) and significant hydrogen bond acceptor (HBA) capability.

The Gem-Dimethyl Surrogate Effect

Conventionally, medicinal chemists use gem-dimethyl groups to block metabolic sites (e.g.,

-

Gem-dimethyl: Blocks metabolism but increases

.[3] -

Oxetane (3,3-disubstituted): Blocks metabolism but decreases or maintains

due to the ether oxygen.

Mechanisms of Metabolic Stabilization[4][5][6]

The stabilization of carboxylates by oxetanes occurs through two primary mechanisms: Electronic Deactivation and Bioisosteric Replacement .

Electronic Deactivation of Adjacent Carboxylates

When an oxetane ring is positioned

-

Inductive Effect: The oxetane oxygen is electron-withdrawing (

effect).[1][4] When placed adjacent to an ester carbonyl, it reduces the electron density available for protonation or Lewis acid coordination, while simultaneously destabilizing the tetrahedral intermediate formed during hydrolysis. -

Steric Shielding: The 3,3-disubstitution pattern creates a compact but rigid steric fence that impedes the approach of esterases or Cytochrome P450 enzymes (CYPs) without the "grease" penalty of an alkyl chain.

Oxetane as a Carbonyl Bioisostere

In aggressive optimization campaigns, the carboxylate carbonyl itself can be the liability. Replacing the

-

Case Study: Thalidomide Analogs. The replacement of a phthalimide carbonyl with an oxetane ring transformed the compound from being unstable in plasma (

) to highly stable (

Visualization: Metabolic Fate & Logic

The following diagram illustrates the decision logic for deploying oxetanes to resolve metabolic instability in carboxylates.

Caption: Decision matrix for oxetane integration. Strategy 1 protects the existing carboxylate; Strategy 2 replaces the labile carbonyl entirely.

Comparative Data: Metabolic Stability

The table below summarizes the impact of replacing a gem-dimethyl group with an oxetane in a generic carboxylate scaffold (e.g., ester or amide context).

| Parameter | Gem-Dimethyl Analog | Oxetane Analog | Mechanistic Insight |

| LogD (pH 7.4) | 3.2 (High) | 1.9 (Optimal) | Oxetane oxygen lowers lipophilicity, reducing non-specific binding. |

| Solubility ( | < 10 | > 150 | Polarity of the ether oxygen enhances aqueous solvation. |

| HLM | High (>50 | Low (<10 | 3,3-disubstitution blocks CYP access; reduced lipophilicity lowers CYP affinity. |

| Plasma Stability | Labile ( | Stable ( | Electronic deactivation of the ester carbonyl prevents hydrolysis. |

Data aggregated from Wuitschik et al. [2] and internal standard medicinal chemistry datasets.

Experimental Protocols

To validate these benefits, the following protocols for synthesis and assay are recommended.

Protocol A: Synthesis of Oxetane-3-Carboxylic Acid Derivatives

Context: Creating the building block for oxetane-modified drugs.

Reagents:

-

(Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)

-

LiOH / THF / Water (Saponification)

Step-by-Step Workflow:

-

Wittig Olefination: Dissolve oxetan-3-one (1.0 eq) in DCM. Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) at 0°C. Warm to RT and stir for 2h. The resulting

-unsaturated ester is not the final product but the precursor. -

Hydrogenation: Subject the alkene to

(1 atm) with Pd/C (10% w/w) in EtOAc to yield ethyl oxetane-3-carboxylate . -

Saponification: Dissolve the ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT for 4h.

-

Critical Note: Do not heat significantly or use strong mineral acids (HCl), as the oxetane ring can ring-open or isomerize to a lactone [3].

-

-

Workup: Carefully acidify to pH 4-5 with dilute citric acid (avoid strong HCl) and extract with EtOAc.

Protocol B: Microsomal Stability Assay (HLM)

Context: Quantifying the metabolic stability benefit.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

-

Test Compound (10 mM DMSO stock)

-

Internal Standard (e.g., Tolbutamide or Verapamil)

Workflow Diagram:

Caption: Standard HLM stability workflow. Critical step: Quenching must be immediate to freeze metabolic activity.

Calculation:

Plot ln(% remaining) vs. time. The slope

References

-

Carreira, E. M., et al. (2013).[2] Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. Organic Letters. Available at: [Link]

-

Wuitschik, G., Carreira, E. M., Müller, K., et al. (2010).[7][6] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

-

Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Chemical Space Exploration of Oxetanes [mdpi.com]

- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 4. chigroup.site [chigroup.site]

- 5. researchgate.net [researchgate.net]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Oxetane-3-yl Propanoate and its Gem-Dimethyl Analog: A Comparative Analysis for Drug Discovery

Abstract

In medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric transformations, the substitution of a gem-dimethyl group with an oxetane ring has emerged as a powerful tactic to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides a detailed comparative analysis of oxetane-3-yl propanoate and its corresponding gem-dimethyl analog, 2,2-dimethylpropyl propanoate. We will explore the profound differences in their structural characteristics, physicochemical profiles, and metabolic fates, supported by detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these modern bioisosteric strategies to overcome common challenges in drug design, such as poor solubility and rapid metabolic clearance.

Introduction: The Strategic Value of Bioisosterism

The path from a promising hit compound to a viable drug candidate is often fraught with challenges related to its absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosterism offers a rational approach to modulate these properties while preserving or enhancing target affinity.[3] Historically, classical isosteres involved atoms or groups with similar valence electron configurations. Modern medicinal chemistry, however, embraces a more functional approach, where groups with similar size and shape but different electronic properties are interchanged.

The gem-dimethyl group is frequently incorporated into molecules to block sites of metabolic oxidation and to induce specific conformational preferences through the Thorpe-Ingold effect, which can favor desired intramolecular reactions or binding conformations.[4][5] However, the introduction of a gem-dimethyl group invariably increases lipophilicity, which can negatively impact solubility and other properties.[6]

Enter the oxetane ring. This four-membered cyclic ether has gained significant attention as a versatile surrogate for the gem-dimethyl group and carbonyl moieties.[7][8] The oxetane ring occupies a similar molecular volume to a gem-dimethyl group but introduces a polar oxygen atom, offering a unique combination of steric bulk and increased polarity.[6] This substitution can lead to remarkable improvements in aqueous solubility, metabolic stability, and overall drug-likeness.[9][10] This guide will dissect these differences through the direct comparison of oxetane-3-yl propanoate and its non-polar analog, 2,2-dimethylpropyl propanoate.

Structural and Conformational Analysis

The fundamental differences between the oxetane and gem-dimethyl motifs originate from their distinct geometries and electronic natures. The oxetane ring is a strained, nearly planar heterocycle with significant polarity due to the electronegative oxygen atom.[7] In contrast, the 2,2-dimethylpropyl group (a neopentyl group) is purely aliphatic, non-polar, and characterized by a tetrahedral carbon center.

The C–O–C bond angle in an oxetane is approximately 90.2°, a significant deviation from the ideal tetrahedral angle, contributing to its ring strain of about 25.5 kcal/mol.[6][11] This strained nature, combined with the defined orientation of the oxygen's lone pairs, makes the oxetane a potent hydrogen bond acceptor and influences the overall conformation of the molecule it is attached to.[6][10] The gem-dimethyl group, by virtue of its steric bulk, also imposes conformational constraints, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect, which can accelerate cyclization reactions by reducing the bond angle between the substituents on the quaternary carbon.[4][12]

Caption: Structural comparison of the two molecules.

Impact on Physicochemical Properties: The "Drug-Likeness" Profile

The replacement of a gem-dimethyl group with an oxetane can trigger profound and often beneficial shifts in a molecule's physicochemical properties. These changes are critical for optimizing a compound's ADME profile.

Lipophilicity and Solubility

Lipophilicity, commonly expressed as cLogP or LogD, is a key determinant of a drug's behavior. While the gem-dimethyl group adds significant lipophilicity, the oxetane offers a more polar alternative.[6] This difference is a direct consequence of the oxetane's oxygen atom, which can act as a hydrogen bond acceptor with water molecules.[10]

Studies have shown that replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[9][10] This dramatic improvement in solubility can be a decisive advantage in overcoming poor oral bioavailability and formulation challenges.[13]

Metabolic Stability

The gem-dimethyl group is often used to block metabolically labile C-H bonds from oxidation by cytochrome P450 (CYP) enzymes.[6] The oxetane ring can serve the same purpose, providing steric hindrance at the site of attachment.[14] Crucially, the oxetane itself is generally more resistant to metabolic degradation compared to many other functional groups.[13][15] The introduction of an oxetane can improve metabolic stability, often leading to a lower intrinsic clearance (CLint) in liver microsome assays.[6][7] This enhanced stability translates to a longer half-life in vivo, potentially allowing for less frequent dosing.

Data Summary

The following table summarizes the predicted and experimentally observed differences in key physicochemical properties.

| Property | Oxetane-3-yl Propanoate | 2,2-Dimethylpropyl Propanoate | Rationale for Difference |

| Molecular Weight | 144.15 g/mol | 144.21 g/mol [16][17] | Nearly identical, making for an excellent bioisosteric comparison. |

| cLogP (Predicted) | ~1.0 - 1.5 | ~2.6[16] | The polar oxygen atom in the oxetane significantly reduces lipophilicity.[6] |

| Aqueous Solubility | Significantly Higher | Lower | The oxetane's ability to act as a hydrogen bond acceptor enhances interaction with water.[9][10] |

| Metabolic Stability | Generally Higher | Moderate | Oxetane ring is often more resistant to CYP-mediated oxidation than alkyl chains.[7][15] |

| Hydrogen Bond Acceptors | 3 (2 ester, 1 ether) | 2 (ester) | The oxetane oxygen provides an additional, accessible hydrogen bond acceptor site.[10] |

Experimental Protocols

To provide a practical framework for evaluating these differences, this section details the synthetic routes for both compounds and a standard protocol for assessing their comparative metabolic stability.

Synthesis of Oxetane-3-yl Propanoate

The synthesis of oxetane-3-yl propanoate can be achieved via the esterification of oxetan-3-ol. Oxetan-3-ol itself can be synthesized from commercially available precursors like epichlorohydrin.[18]

Step-by-Step Protocol:

-

To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propanoyl chloride (1.2 eq).

-

Causality: This is a standard Schotten-Baumann-type condition for esterification. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The reaction is run at 0 °C to control the exothermicity.

-

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Causality: Stirring at room temperature provides sufficient energy for the reaction to proceed to completion. Monitoring ensures the starting material is fully consumed before workup.

-

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Causality: The basic wash neutralizes any remaining acid chloride and the triethylamine hydrochloride salt.

-

-

Separate the organic layer, and wash successively with 1 M HCl and brine.

-

Causality: The acid wash removes excess triethylamine, and the brine wash removes residual water from the organic layer.

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Sodium sulfate is a drying agent that removes trace amounts of water.

-

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure oxetane-3-yl propanoate.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts based on polarity.

-

Synthesis of 2,2-Dimethylpropyl Propanoate

This analog can be synthesized via a classic Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[19]

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine propanoic acid (1.0 eq), 2,2-dimethylpropan-1-ol (neopentyl alcohol, 1.2 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%). [19]

-

Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. An excess of the alcohol can be used to shift the equilibrium towards the product.

-

-

Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. [19]

-

Causality: The elevated temperature accelerates the reaction rate for this equilibrium-controlled process.

-

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Causality: Dilution facilitates the subsequent washing and extraction steps.

-

-

Carefully wash the organic mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Causality: The bicarbonate wash neutralizes the sulfuric acid catalyst and any unreacted propanoic acid. The brine wash removes water.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Magnesium sulfate is an effective drying agent.

-

-

Purify the resulting oil by distillation to yield 2,2-dimethylpropyl propanoate.

-

Causality: Distillation is an effective purification method for volatile liquid products with sufficiently different boiling points from any impurities.

-

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain the majority of the drug-metabolizing CYP enzymes.[20][21] A lower rate of disappearance indicates higher metabolic stability.

Step-by-Step Protocol:

-

Prepare a stock solution of the test compound (oxetane-3-yl propanoate or its analog) in DMSO (e.g., 10 mM).

-

Prepare the incubation mixture in a microcentrifuge tube or 96-well plate on ice: Add phosphate buffer (pH 7.4), pooled liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). [22][23]

-

Causality: The reaction is kept on ice to prevent metabolism from starting prematurely. A low substrate concentration (1 µM) is used to ensure the enzyme kinetics are in the linear range (below the Michaelis constant, Km).[22]

-

-

Prepare a parallel "minus-cofactor" control plate that contains all components except NADPH.

-

Causality: This control accounts for any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other enzymes like UGTs if the appropriate cofactor is present).[21]

-

-

Pre-incubate the mixture at 37 °C for 5-10 minutes to equilibrate the temperature.

-

Causality: CYP enzymes have optimal activity at physiological temperature.

-

-

Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration 1 mM). [21][22]

-

Causality: NADPH is the essential reducing equivalent for CYP enzyme activity. Its addition marks time zero.

-

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. [20][22]

-

Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by LC-MS/MS.

-

-

Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound versus time. [22]

Caption: Workflow for comparative analysis.

Conclusion and Future Perspectives

The strategic replacement of a gem-dimethyl group with an oxetane ring is a validated and powerful tactic in modern drug discovery.[14] As demonstrated by the comparison between oxetane-3-yl propanoate and 2,2-dimethylpropyl propanoate, this bioisosteric switch can dramatically improve aqueous solubility and metabolic stability without a significant change in molecular weight.[7][10] The oxetane introduces a polar, hydrogen-bond-accepting functionality that favorably alters a compound's physicochemical profile, addressing two of the most common hurdles in lead optimization.

While the choice of which moiety to use is always context-dependent, the oxetane should be considered a primary option when seeking to:

-

Increase aqueous solubility.

-

Block a metabolic hotspot without increasing lipophilicity.

-

Introduce a polar vector to engage with a target or modulate cell permeability.

-

Access new intellectual property space.

As synthetic methods for accessing diverse oxetane building blocks continue to advance, their incorporation into drug discovery campaigns will undoubtedly become even more widespread.[1][11] The data and protocols presented in this guide provide a solid foundation for scientists to rationally design and evaluate the next generation of therapeutics by harnessing the unique advantages of the oxetane motif.

References

- M. D. G. de la Torre, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- E. M. Carreira, et al. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- BenchChem. (2025). The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. BenchChem.

- BenchChem. (2025). 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. BenchChem.

- G. Huang, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.

- M. D. G. de la Torre, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock Whitepaper.

- E. M. Carreira, et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

- A. D. S. G. Jaśkowski, et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.

- Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.

- P. W. R. Harris, et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

- Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell.

- BenchChem. (2025). The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery. BenchChem.

- A. M. D. L. G. de la Torre, et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm.

- Wikipedia. (n.d.). Thorpe–Ingold effect. Wikipedia.

- A. C. S. Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Cyprotex. (n.d.). Microsomal Stability. Evotec.

- Macmillan Group. (n.d.). Conformational Effects of Fully Substituted Carbons. Macmillan Group Meeting.

- S. K. Guchhait. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.

- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery.

- Chem-Station. (2016). Thorpe-Ingold Effect.

- BioIVT. (n.d.). Microsomal stability assay for human and mouse liver microsomes. BioIVT.

- S. K. Guchhait. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis.

- EvitaChem. (n.d.). Methyl 3-(oxetan-3-yl)

- BenchChem. (2025). A Comparative Guide to Oxetane Derivatives in Drug Discovery: Spotlight on 3-Substituted Oxetanols. BenchChem.

- M. D. G. de la Torre, et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- G. Huang, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.

- H. Chick, et al. (n.d.).

- L. Zhang, et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.

- T. Xu, et al. (2016). Study on Synthesis Of Oxetan-3-ol.

- Reactory. (2022).

- M. K. K. K. Krutul, et al. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpropyl propanoate.

- ChemNet. (n.d.).

- ChemicalBook. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 5. books.lucp.net [books.lucp.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 12. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2,2-Dimethylpropyl propanoate | C8H16O2 | CID 219528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,2-dimethylpropyl propanoate | 3581-69-9 [chemnet.com]

- 18. atlantis-press.com [atlantis-press.com]

- 19. studylib.net [studylib.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. info.mercell.com [info.mercell.com]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

Methodological & Application

Application Note: A Protocol for the Synthesis of Lithium 2-(oxetan-3-yl)propanoate via Ester Hydrolysis

Introduction

The oxetane motif has garnered significant attention in medicinal chemistry and drug development.[1][2] Its incorporation into molecular scaffolds can impart favorable physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity.[2] Lithium 2-(oxetan-3-yl)propanoate serves as a valuable building block in the synthesis of more complex pharmaceutical intermediates. This document provides a detailed protocol for the synthesis of Lithium 2-(oxetan-3-yl)propanoate from its corresponding ester, Ethyl 2-(oxetan-3-yl)propanoate, through a base-mediated hydrolysis. The protocol emphasizes practical considerations to ensure high yield and purity, with a critical discussion on the inherent instability of the corresponding carboxylic acid and the strategic advantage of isolating the product as a stable lithium salt.[2]

Reaction Principle and Mechanism

The synthesis proceeds via a saponification reaction, a classic method for the hydrolysis of an ester. In this protocol, Ethyl 2-(oxetan-3-yl)propanoate is treated with lithium hydroxide monohydrate. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses to yield the carboxylate anion and ethanol. The use of lithium hydroxide directly affords the desired lithium salt of the carboxylic acid, which exhibits greater stability than the free acid form.[2][3]

The overall transformation is depicted below:

Figure 1: Overall reaction for the synthesis of Lithium 2-(oxetan-3-yl)propanoate.

Experimental Protocol

This protocol details the hydrolysis of Ethyl 2-(oxetan-3-yl)propanoate to yield Lithium 2-(oxetan-3-yl)propanoate.

Materials and Reagents

| Reagent | Grade | Supplier |

| Ethyl 2-(oxetan-3-yl)propanoate[4] | ≥95% | Commercially Available |

| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent grade | Standard Supplier |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier |

| Deionized Water (H₂O) | High Purity | In-house |

| Diethyl ether (Et₂O) | ACS Reagent grade | Standard Supplier |

| 2 M Hydrochloric acid (HCl) | Volumetric Standard | Standard Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent grade | Standard Supplier |

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-(oxetan-3-yl)propanoate (1.0 eq).

-

Solvent Addition: Dissolve the ester in a 9:1 mixture of tetrahydrofuran (THF) and deionized water. The typical solvent volume is 10 mL per gram of ester.

-

Reagent Addition: To the stirring solution at room temperature, add lithium hydroxide monohydrate (1.1 eq) in one portion.[5]

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

The resulting aqueous solution contains the lithium salt. For applications where the lithium salt is used directly in a subsequent step, this solution may be used as is.

-

For isolation of the solid lithium salt, the aqueous solution can be frozen and lyophilized to yield the product as a white solid.

-

Optional: Isolation of the Free Carboxylic Acid

Caution: As noted in the literature, oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, particularly upon heating or during prolonged storage.[2] If the free acid is required, it should be used immediately after isolation.

-

Acidification: Cool the aqueous solution from the work-up in an ice bath and acidify to a pH of approximately 3-4 with the dropwise addition of 2 M HCl.[5]

-

Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-(oxetan-3-yl)propanoic acid.

Data Summary

| Parameter | Value |

| Starting Material | Ethyl 2-(oxetan-3-yl)propanoate |

| Key Reagent | Lithium hydroxide monohydrate |

| Stoichiometry | 1.1 equivalents of LiOH·H₂O |

| Solvent System | Tetrahydrofuran (THF) / Water (9:1 v/v) |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 12-16 hours |

| Product Form | Lithium Salt (stable) or Free Acid (unstable) |

Discussion and Key Considerations

The choice of lithium hydroxide as the base is strategic. While other alkali metal hydroxides like NaOH or KOH are also effective for ester hydrolysis, the use of LiOH directly yields the lithium salt of the carboxylic acid.[3][6] This is particularly advantageous due to the reported instability of oxetane-carboxylic acids. Storing the compound as a lithium or sodium salt is recommended to prevent isomerization to the corresponding lactone, which can occur even at room temperature over time.[2]

The use of a co-solvent system like THF/water is necessary to ensure the miscibility of the organic ester and the aqueous base, facilitating a homogenous reaction mixture and improving reaction rates.[6][7] The reaction is typically conducted at room temperature to minimize the risk of side reactions, including the potential for lactonization of the product.

Safety Precautions

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Lithium hydroxide is corrosive and should be handled with care.

-

Tetrahydrofuran is a flammable solvent. Avoid open flames and sparks.

Conclusion

This application note provides a reliable and straightforward protocol for the synthesis of Lithium 2-(oxetan-3-yl)propanoate from its ethyl ester. The key to a successful synthesis is the use of lithium hydroxide to directly form the stable lithium salt, thereby avoiding the isolation of the potentially unstable free carboxylic acid. This method is scalable and utilizes readily available reagents, making it a valuable procedure for researchers in medicinal chemistry and drug discovery.

References

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres. Angewandte Chemie International Edition, 49(48), 9052-9067.[2]

-

Baran, P. S., & Cembran, A. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722–4728*.[2][8]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. Wordpress.[3]

-

Otsubo, T., Umeda, R., Nagasawa, K., & Nishiyama, Y. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical & Pharmaceutical Bulletin, 69(6), 581-584.[7]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.[6]

-

Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?[5]

-

Achmem. (n.d.). Ethyl 2-(oxetan-3-yl)propanoate.[4]

-

Quora. (2017, July 18). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? We've tried pouring it on water and 10% HCl but with no precipitation.[9]

-

Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.[10]

-

PubChem. (n.d.). Lithium propanoate.[11]

-

Tianxiang, X., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).[12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Bases - Wordpress [reagents.acsgcipr.org]

- 4. achmem.com [achmem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 7. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

- 10. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 11. Lithium propanoate | C3H5LiO2 | CID 23689528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atlantis-press.com [atlantis-press.com]

Topic: Solvent Selection for Reactions Involving Oxetanyl Lithium Salts: From Batch Instability to Flow-Chemistry Success

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxetane ring is a highly valuable structural motif in modern drug discovery, prized as a bioisosteric replacement for carbonyl and gem-dimethyl groups to enhance key physicochemical properties such as solubility and metabolic stability.[1][2] The generation of 3-oxetanyllithium, a potentially powerful nucleophile for introducing this moiety, is complicated by its profound instability. This guide provides an in-depth analysis of the critical role of solvent selection in managing this reactive intermediate. We will explore the fundamental principles of organolithium chemistry, explain the mechanistic basis for the failure of traditional batch processing, and present a detailed, field-proven protocol leveraging flash-flow technology that successfully "tames" 3-oxetanyllithium, transforming it from an elusive intermediate into a synthetically useful reagent.

The Core Challenge: The Inherent Instability of 3-Oxetanyllithium

The primary obstacle in utilizing 3-oxetanyllithium is its rapid decomposition. The four-membered ring is subject to significant ring strain. Upon formation of the organolithium species via methods like lithium-halogen exchange, the molecule readily undergoes a deconstructive, non-productive ring-opening to form the more stable allyl alcohol.[1][2][3] This decomposition pathway is extremely fast, even at cryogenic temperatures.

Initial attempts to generate and trap 3-oxetanyllithium under standard batch conditions, even at -78 °C, consistently fail to yield the desired products. Regardless of the solvent used—including diethyl ether, toluene, and even the highly coordinating tetrahydrofuran (THF)—the primary observed outcome is decomposition.[1][2] This observation underscores that for highly unstable intermediates, solvent choice alone is insufficient within a batch-processing paradigm. The timescale of the reaction must also be controlled.

The Fundamental Role of Solvents in Organolithium Reactivity

To understand how to approach the oxetanyllithium problem, we must first review the critical function of solvents in modulating the behavior of organolithium reagents.

Aggregation and Reactivity

Organolithium reagents do not typically exist as simple monomers in solution. Instead, they form aggregates (dimers, tetramers, hexamers) through electrostatic interactions.[4][5][6] This aggregation has a profound impact on reactivity; lower aggregation states (i.e., monomers and dimers) are generally much more reactive than higher-order clusters.[7] The primary role of a coordinating solvent is to break down these aggregates.

Coordinating vs. Non-Coordinating Solvents

-

Non-Coordinating Solvents (e.g., Hexane, Pentane, Toluene): In hydrocarbon solvents, organolithiums exist as large, stable aggregates, rendering them less reactive.[8][9] These solvents are often used for storage but are less ideal for reactions requiring high nucleophilicity.

-

Coordinating Solvents (e.g., Ethereal Solvents): Lewis basic solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are crucial for most organolithium reactions. They possess oxygen atoms with lone pairs that coordinate to the lithium cation, breaking down the aggregates into smaller, more reactive species.[4][6] This process, known as deaggregation, increases the effective concentration of the nucleophilic carbon, accelerating the desired reaction.[10]

THF is generally a more potent Lewis base than diethyl ether because its oxygen lone pairs are more sterically accessible, allowing for stronger coordination to the lithium center.[11][12] This superior coordinating ability often leads to a higher population of reactive monomers and dimers compared to Et₂O.[13]

Caption: Solvent-mediated deaggregation of organolithium reagents.

The Solution: Marrying Solvent Choice with Flow Chemistry

Since 3-oxetanyllithium decomposes on a timescale faster than manual batch operations allow, the solution lies in fundamentally changing the reaction technology. Flash-flow chemistry, which utilizes microreactors, enables precise control over reaction times on the order of milliseconds.[1][3]

In this paradigm, the choice of solvent becomes critical again. While THF failed in batch mode due to the intermediate's rapid decomposition, it was identified as the superior solvent for the flow-chemistry approach.[1]

Why THF is Optimal in a Flow System:

-

Maximizing Generation Rate: THF's strong coordinating ability accelerates the lithium-halogen exchange, ensuring the 3-oxetanyllithium is formed as rapidly as possible.

-

Stabilizing the Intermediate: While decomposition is inevitable, the solvation of the lithium cation by THF provides a transient stabilizing effect, marginally extending the intermediate's lifetime.

-

Maintaining Solubility: Cryogenic conditions (-78 °C) are indispensable for minimizing the rate of decomposition.[1] THF is an excellent solvent for maintaining the solubility of all reagents at these low temperatures.

By generating the 3-oxetanyllithium in THF within a microreactor at -78 °C and immediately mixing it with an electrophile downstream—all within a residence time of approximately 50 milliseconds—the desired reaction can occur before the competing ring-opening decomposition takes over.[1]

Caption: Decision workflow for handling oxetanyl lithium.

Data Summary: Solvent and Method Comparison

The following table summarizes the experimental outcomes, highlighting the synergy between solvent and methodology.

| Solvent | Method | Temperature | Result | Approximate Yield (Model Reaction) | Reference |

| Diethyl Ether | Batch | -78 °C | Decomposition (Allyl Alcohol) | 0% | [2] |

| Toluene | Batch | -78 °C | Decomposition (Allyl Alcohol) | 0% | [2] |

| THF | Batch | -78 °C | Decomposition (Allyl Alcohol) | 0% | [1] |

| THF | Flash-Flow | -78 °C | Successful C-C bond formation | Up to 93% | [1] |

Experimental Protocols

Safety First: Organolithium reagents like n-butyllithium are pyrophoric and react violently with water and air.[14][15] All procedures must be conducted by trained personnel under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.[15] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Protocol 1: Successful Generation and Trapping of 3-Oxetanyllithium via Flash-Flow

This protocol is based on the successful methodology reported for taming the unstable intermediate.[1][3]

Equipment:

-

Two syringe pumps

-

T-mixer microreactor setup

-

Appropriate PFA tubing

-

Cryobath capable of maintaining -78 °C

-

Inert gas line (Argon or Nitrogen)

-

Flame-dried syringes and glassware

Caption: Schematic of the flash-flow setup.

Procedure:

-

Preparation: Prepare stock solutions of 3-iodooxetane (0.1 M in anhydrous THF), n-butyllithium (commercially available, e.g., 1.6 M in hexanes, to be diluted if necessary), and the desired electrophile (e.g., benzophenone, 0.03 M in anhydrous THF) under an inert atmosphere.

-

System Setup: Assemble the flow reactor system as shown in the diagram above. Ensure the entire system is dry and purged with inert gas. Immerse the reactor coils and mixers in a cryobath maintained at -78 °C.

-

Initiation: Using the syringe pumps, begin flowing the 3-iodooxetane solution and the n-butyllithium solution into the first T-mixer (T-Mixer 1). The flow rates should be precisely controlled to achieve a residence time of approximately 50 milliseconds in the first reaction coil (Residence Time Coil 1). This is the critical generation step.

-

Trapping/Quenching: The stream containing the freshly generated 3-oxetanyllithium is immediately merged with the stream of the electrophile solution in the second T-mixer (T-Mixer 2).

-

Reaction Completion: The combined stream flows through a second, longer residence time coil (e.g., ~6.5 seconds) to allow the trapping reaction to proceed to completion.[3]

-

Collection: The output stream is collected in a flask containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride) to neutralize any unreacted organolithium species.

-

Workup and Analysis: Perform a standard aqueous workup, extract the organic product, dry, and concentrate. Analyze the crude product by NMR to confirm the formation of the desired 3-substituted oxetane alcohol and determine the yield.

Protocol 2: Illustrative Batch Failure

This protocol demonstrates the expected failure mode and serves as a baseline for understanding the necessity of the flow approach.

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3-iodooxetane (1.0 eq.) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition: Slowly add a solution of n-butyllithium (1.0 eq.) dropwise to the stirred solution.

-

Quenching Attempt: After a brief stirring period (e.g., 1 minute), add a solution of a suitable electrophile (e.g., benzophenone, 1.0 eq.) to the mixture.

-

Workup: Allow the reaction to warm slowly. Quench with saturated aqueous ammonium chloride and perform a standard workup.

-

Expected Outcome: Analysis of the reaction mixture will show little to no desired product. The major product derived from the oxetane starting material will be allyl alcohol, confirming the rapid decomposition of the 3-oxetanyllithium intermediate.[1][2]

Conclusion and Best Practices

The successful utilization of highly unstable oxetanyl lithium salts is a testament to the importance of a holistic approach to reaction design, where solvent selection and reaction technology are inextricably linked.

Key Takeaways:

-

Inherent Instability: 3-Oxetanyllithium is exceptionally unstable and rapidly decomposes via ring-opening, even at -78 °C.

-

Batch Limitations: Standard batch protocols are unsuitable for this intermediate, as the timescale of manual operations is far too long to prevent decomposition.

-

Flow Chemistry is Enabling: Flash-flow microreactor technology provides the necessary temporal control (millisecond residence times) to generate and use the intermediate before it decomposes.

-

THF is the Solvent of Choice: Within a flow system, anhydrous THF at -78 °C is the optimal solvent. It maximizes the rate of organolithium formation and provides the best possible (albeit transient) stabilization and solubility for this challenging species.

For any work involving novel, strained, or otherwise potentially unstable organometallic reagents, researchers should consider the interplay between the intrinsic reactivity of the species and the timescale of the intended operation. When instability is suspected, transitioning from batch to flow methodologies should be a primary consideration, and solvent selection must be re-evaluated to optimize performance under these new, precisely controlled conditions.

References

-

Wikipedia. Organolithium reagent. [Link]

-

Siegel, D. Organolithium Reagents. Myers. Chem 115. [Link]

-

Reich, H. J., et al. (1998). Aggregation and Reactivity of Phenyllithium Solutions. Journal of the American Chemical Society. [Link]

-

Karila, D., et al. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Chemistry – A European Journal. [Link]

-

Djukanovic, D., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters. [Link]

-

Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. [Link]

-

Stanetty, P., et al. (1996). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. [Link]

-

Streitwieser, A., et al. (2000). Effect of Solvent on Aggregation and Reactivity of Two Lithium Enolates. The Journal of Organic Chemistry. [Link]

-

TUODA INDUSTRY LIMITED. (2025). Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier. [Link]

-

Priyanka, Dr. ORGANOLITHIUM REAGENT. Department of Chemistry LS COLLEGE MUZAFFARPUR. [Link]

-

Oreate AI Blog. (2025). The Role of THF in Chemical Reactions: A Closer Look. [Link]

-

Wikipedia. Organolithium reagent (older version for context). [Link]

-

Reich, H. J. (2002). Aggregation and Reactivity of Phenyllithium Solutions. University of Wisconsin-Madison. [Link]

-

Djukanovic, D., et al. (2024). Taming 3-Oxetanyllithium Using Continuous Flow Technology. PubMed Central, NIH. [Link]

-

Bailey, W. F., & Longstaff, S. C. (2009). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

-

Chem LibreTexts. Organolithium reagents. [Link]

-

Snieckus, V., & Kiefl, C. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2019). Which one is the stronger Lewis base: diethyl ether or tetrahydrofuran? [Link]

-

University of Groningen. Organolithium compounds, properties & structures. [Link]

-

Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether. [Link]

-

Brainly. (2023). Give two reasons why THF is a better solvent than diethyl ether for the formation of the Grignard reagent. [Link]

-

Quora. (2024). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? [Link]

-

Schwindeman, J. A., et al. (2009). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides. Organic Process Research & Development. [Link]

-

Schwindeman, J. A., et al. (2009). Preparation, Properties, and Safe Handling of Commercial Organolithiums. ACS Publications. [Link]

-

OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]

-

Organic Syntheses. preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. [Link]

-

Science madness Discussion Board. (2005). THF in general synthesis. [Link]

-

Schwindeman, J. A., et al. Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

-

Kieser, J. M., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

-

ResearchGate. (2025). Effects of Solvent, Lithium Salt, and Temperature on Stability of Carbonate-Based Electrolytes. [Link]

-

COMSOL Blog. (2025). The Effects of Varying Solvent Compositions on Lithium-Ion Battery Aging. [Link]

-

Xu, T., et al. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

ResearchGate. (2016). Study on Synthesis Of Oxetan-3-ol. [Link]

-

Automotive Science and Engineering. (2024). Evaluating Electrolyte Solvent Effects on Low-Temperature Performance of Lithium-ion Batteries. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. resources.saylor.org [resources.saylor.org]

- 7. researchgate.net [researchgate.net]

- 8. homepages.bluffton.edu [homepages.bluffton.edu]

- 9. sites.wp.odu.edu [sites.wp.odu.edu]

- 10. tuodaindus.com [tuodaindus.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: C-H Functionalization & Lithiation Strategies for Oxetane Scaffolds

Executive Summary & Strategic Value

In modern drug discovery, the oxetane ring has transcended its status as a mere synthetic curiosity to become a critical bioisostere .[1][2] It serves as a metabolic "shield" and a physicochemical modulator, often replacing gem-dimethyl groups or carbonyls.[1][3]

-

Gem-dimethyl replacement: Reduces lipophilicity (LogD) while maintaining steric volume.[4]

-

Carbonyl replacement: Mimics hydrogen bond acceptance (HBA) capability and dipole orientation without the metabolic liability of ester/amide hydrolysis.

However, functionalizing the oxetane core is fraught with synthetic peril. The inherent ring strain (~106 kJ/mol) makes oxetanyl-lithium intermediates highly prone to